molecular formula C16H20N2O4S B5496300 3,4-diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

3,4-diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No. B5496300
M. Wt: 336.4 g/mol
InChI Key: BAZCFIAUJXRBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of compounds related to 3,4-diethoxy-N-(2-pyridinylmethyl)benzenesulfonamide often involves multistep chemical processes that yield significant insights into the compound's formation and potential for further modification. For instance, the synthesis of related sulfonamide compounds has been reported with various yields and conditions, demonstrating the versatility and complexity of synthesizing this class of compounds (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been explored through crystallography and spectroscopy. These analyses provide a detailed view of the compound's molecular conformation, bond lengths, angles, and potential for intermolecular interactions. Notably, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of various sulfonamides have been reported, highlighting differences in torsion angles and hydrogen bonding patterns (Jacobs et al., 2013).

properties

IUPAC Name

3,4-diethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-21-15-9-8-14(11-16(15)22-4-2)23(19,20)18-12-13-7-5-6-10-17-13/h5-11,18H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZCFIAUJXRBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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